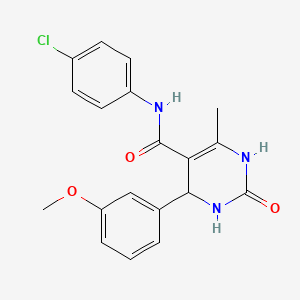
3-amino-8,8-dimethylnonanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-8,8-dimethylnonanoic acid hydrochloride, also known as ADMA, is a naturally occurring amino acid derivative that plays a crucial role in various physiological processes. ADMA is synthesized from the breakdown of proteins and is involved in the regulation of nitric oxide (NO) synthesis, which is a potent vasodilator. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ADMA.
Mecanismo De Acción
3-amino-8,8-dimethylnonanoic acid hydrochloride acts as an endogenous inhibitor of NO synthase, which is responsible for the synthesis of NO. NO is a potent vasodilator that is involved in various physiological processes, including blood pressure regulation, platelet aggregation, and immune system function. This compound competitively inhibits the binding of L-arginine to NO synthase, thereby reducing NO synthesis and leading to vasoconstriction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including endothelial dysfunction, oxidative stress, inflammation, and platelet aggregation. Endothelial dysfunction is characterized by impaired NO synthesis and is a hallmark of various cardiovascular and renal diseases. Oxidative stress and inflammation are also associated with these diseases and have been shown to be induced by this compound. Platelet aggregation is another consequence of this compound-induced endothelial dysfunction and is a risk factor for thrombotic events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-8,8-dimethylnonanoic acid hydrochloride has several advantages for lab experiments, including its stability, solubility, and availability. However, it also has limitations, including its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
Future research on 3-amino-8,8-dimethylnonanoic acid hydrochloride should focus on its role in various physiological and pathological conditions, including cardiovascular and renal diseases. Novel methods for the detection and quantification of this compound should also be developed to improve its clinical utility as a biomarker. Additionally, the development of this compound inhibitors may provide a new therapeutic approach for the treatment of these diseases.
Métodos De Síntesis
3-amino-8,8-dimethylnonanoic acid hydrochloride can be synthesized through various methods, including the reaction of methylamine with octanone, followed by the oxidation of the resulting intermediate with potassium permanganate. Another method involves the reaction of 8-bromooctanoic acid with ammonia, followed by the reduction of the resulting intermediate with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-amino-8,8-dimethylnonanoic acid hydrochloride has been extensively studied for its role in various physiological and pathological conditions. It has been shown to be a biomarker for cardiovascular disease, and its levels have been found to be elevated in patients with hypertension, diabetes, and atherosclerosis. This compound has also been implicated in the pathogenesis of kidney disease, as it inhibits NO synthesis, which is crucial for renal function.
Propiedades
IUPAC Name |
3-amino-8,8-dimethylnonanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-11(2,3)7-5-4-6-9(12)8-10(13)14;/h9H,4-8,12H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTORZURJJNYRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)

![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)
![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)

![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)


![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)